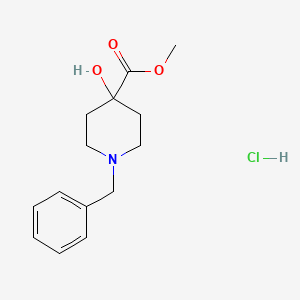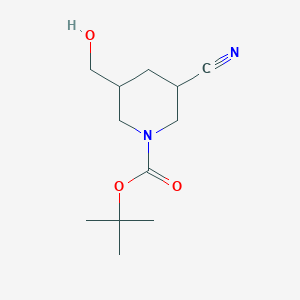
Methyltetrazine-PEG4-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltetrazine-PEG4-DBCO is a multifunctional linker that plays a crucial role in bioorthogonal chemistry. It consists of a methyltetrazine group, a polyethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. The methyltetrazine group enables rapid bioorthogonal ligation via inverse electron-demand Diels-Alder reactions, while the DBCO group facilitates copper-free click chemistry. The PEG4 spacer imparts water solubility and reduces steric hindrance, making it an invaluable tool for the site-specific conjugation of biomolecules, including proteins, nucleic acids, and small molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-PEG4-DBCO involves multiple steps, starting with the preparation of the methyltetrazine and DBCO moieties. These moieties are then linked via the PEG4 spacer. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The reactions are carried out under ambient temperature and require careful control of pH and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and quality. The compound is typically produced in reagent grade for research purposes, with options for Good Manufacturing Practice (GMP) grade production for clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyltetrazine-PEG4-DBCO undergoes several types of chemical reactions, including:
Inverse Electron-Demand Diels-Alder Reactions: The methyltetrazine group reacts with trans-cyclooctene (TCO) derivatives.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules
Common Reagents and Conditions
Inverse Electron-Demand Diels-Alder Reactions: Common reagents include TCO derivatives, and the reactions are typically carried out in aqueous or organic solvents at room temperature.
SPAAC Reactions: Common reagents include azide-containing molecules, and the reactions are performed in organic solvents such as DMSO or DMF
Major Products
The major products formed from these reactions are conjugates of this compound with various biomolecules, such as proteins, peptides, and nucleic acids. These conjugates are used in a wide range of applications, including drug delivery and diagnostic imaging .
Wissenschaftliche Forschungsanwendungen
Methyltetrazine-PEG4-DBCO has a wide range of scientific research applications, including:
Chemistry: Used in bioorthogonal chemistry for the site-specific conjugation of biomolecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells and organisms.
Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of diagnostic imaging agents and drug delivery systems
Wirkmechanismus
The mechanism of action of Methyltetrazine-PEG4-DBCO involves its ability to undergo rapid and specific bioorthogonal reactions. The methyltetrazine group reacts with TCO derivatives via inverse electron-demand Diels-Alder reactions, while the DBCO group reacts with azide-containing molecules via SPAAC. These reactions occur without the need for catalysts or auxiliary reagents, making them highly efficient and specific .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltetrazine-PEG4-hydrazone-DBCO: Similar in structure but contains a hydrazone linker, making it cleavable under certain conditions.
Methyltetrazine-PEG4-amine: Contains an amine group instead of DBCO, used for different conjugation strategies.
Uniqueness
Methyltetrazine-PEG4-DBCO is unique due to its combination of methyltetrazine and DBCO groups, which allows for dual bioorthogonal reactions. The PEG4 spacer enhances its solubility and reduces steric hindrance, making it highly versatile for various applications .
Eigenschaften
Molekularformel |
C36H38N6O6 |
|---|---|
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C36H38N6O6/c1-27-38-40-36(41-39-27)30-12-14-32(15-13-30)48-25-24-47-23-22-46-21-20-45-19-18-37-34(43)16-17-35(44)42-26-31-8-3-2-6-28(31)10-11-29-7-4-5-9-33(29)42/h2-9,12-15H,16-26H2,1H3,(H,37,43) |
InChI-Schlüssel |
YWFLZTDNZPQPCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




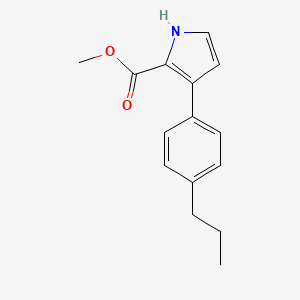
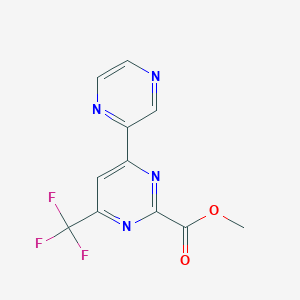
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)

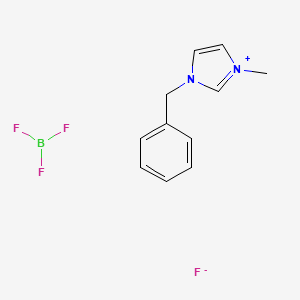
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
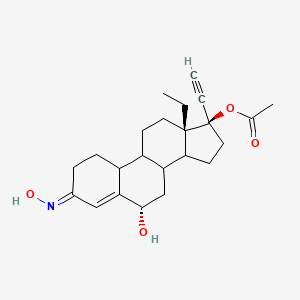
![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
